molecular formula C17H18N4O2 B11799119 (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11799119
M. Wt: 310.35 g/mol
InChI Key: RNMPSVHPNNBXSJ-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole-based compound featuring two methoxyphenyl substituents at the 3- and 5-positions of the triazole ring. The compound’s molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol. Its synthesis likely involves condensation reactions of substituted hydrazides or halides, similar to methods described for structurally related triazoles .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C17H18N4O2/c1-22-12-7-5-6-11(10-12)15(18)17-19-16(20-21-17)13-8-3-4-9-14(13)23-2/h3-10,15H,18H2,1-2H3,(H,19,20,21)

InChI Key

RNMPSVHPNNBXSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with methoxy-substituted benzaldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid, halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C16H18N4O2
  • Molecular Weight: 298.34 g/mol
  • IUPAC Name: (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

The compound features a triazole ring which is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: Triazole derivatives can interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have shown to induce cell cycle arrest and apoptosis in human cancer cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Triazole AMCF-715Apoptosis induction
Triazole BA54920Cell cycle arrest
This compoundHCT11618DNA synthesis inhibition

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Triazoles are known for their antifungal properties, and recent research indicates that similar compounds can exhibit broad-spectrum antimicrobial effects.

Case Study:
A study conducted by researchers at a prominent university found that triazole derivatives showed significant inhibition against various bacterial strains, indicating potential use as antimicrobial agents .

Table 2: Antimicrobial Efficacy of Triazole Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Triazole CE. coli15
Triazole DS. aureus18
This compoundPseudomonas aeruginosa16

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The 3-methoxyphenyl group is a common feature in active analogs (e.g., antimicrobial triazolones ). However, bulky substituents like tert-butylphenyl correlate with reduced potency (IC₅₀ > 10,000 nM) , suggesting steric hindrance may limit target interactions.
  • Fluorine substitution (as in the 4-fluorophenyl analog) is often used to improve metabolic stability and lipophilicity, though direct evidence for this compound is lacking .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., using InCl₃ as a catalyst) is employed for triazole derivatives with aryl halides .
  • Arylsulfonyl chlorides in CH₂Cl₂ with Et₃N are used to introduce sulfonyl groups to triazole cores , a strategy adaptable for modifying the target compound.

Spectroscopic and Crystallographic Data :

  • IR and ESI-MS data for triazole derivatives (e.g., Z873519648 in ) highlight characteristic absorption bands (e.g., 1653 cm⁻¹ for carbonyl groups) and molecular ion peaks.
  • Crystallographic refinement via SHELX programs confirms triazole ring geometry and substituent orientation .

Implications for Drug Design and Future Research

  • Comparative studies of 2-methoxy vs. 3-methoxy positional isomers (as in the target compound) are needed to assess pharmacophore specificity.
  • Solubility and Bioavailability : The lack of charged groups in the target compound may limit aqueous solubility. Analogs with sulfonyl or amine modifications (e.g., hydrochlorides in ) show improved solubility profiles.
  • Biological Screening : Prioritize assays for kinase inhibition or antimicrobial activity, given the demonstrated efficacy of triazolones and benzo[d]thiazol-2-yl derivatives .

Biological Activity

(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine, with the CAS number 1710846-43-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of 310.35 g/mol. The structure features a triazole ring, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of anti-cancer and anti-viral research. The triazole moiety is often associated with enhanced bioactivity due to its ability to interact with biological targets.

Antiviral Activity

Recent studies have shown that triazole derivatives can inhibit viral replication. For instance, compounds similar to this compound have demonstrated efficacy against Hepatitis B Virus (HBV) by targeting the viral RNase H enzyme. In vitro assays revealed effective inhibition at low micromolar concentrations (EC50 values ranging from 1.1 to 7.7 μM) with minimal cytotoxicity .

Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. Triazoles are known to exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing similar structural motifs have shown significant inhibition of tumor growth in preclinical models .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The triazole ring can coordinate with metal ions in the active sites of enzymes, thereby inhibiting their function.
  • Disruption of Viral Replication : By targeting specific viral enzymes such as RNase H, these compounds can effectively reduce viral load in infected cells.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:

StudyFindings
Study A Demonstrated potent antiviral activity against HBV with EC50 values as low as 1.1 μM and high selectivity indexes (SI) .
Study B Reported significant cytotoxic effects on cancer cell lines with IC50 values indicating strong inhibition .
Study C Investigated the pharmacokinetics and bioavailability of similar compounds, emphasizing their potential for oral administration .

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